Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolopyridazine core substituted with a phenyl group at position 3 and a methyl thioacetate moiety at position 6. The phenyl group at position 3 enhances lipophilicity, while the thioacetate ester at position 6 introduces reactivity for further derivatization.
Properties
IUPAC Name |
methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-13(19)9-21-12-8-7-11-15-16-14(18(11)17-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAAVNVPVJTYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Chemical Reactions Analysis
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Recent studies have highlighted the potential of triazolo derivatives, including methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, as anticancer agents. The structural characteristics of triazoles allow for interactions with various biological targets, including kinases involved in cancer progression. For instance, compounds with similar structures have shown inhibitory activity against c-Met kinase, which is implicated in several cancers .
b. Antimicrobial Properties
Triazole-containing compounds are known for their antimicrobial properties. The incorporation of the triazolo[4,3-b]pyridazine moiety has been associated with enhanced activity against a range of pathogens. Studies indicate that such compounds can disrupt microbial cell function, making them potential candidates for antibiotic development .
c. Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Agriculture
a. Pesticidal Activity
this compound has been investigated for its pesticidal properties. Compounds with triazole structures have demonstrated efficacy in controlling various agricultural pests and diseases. This application is particularly relevant in developing sustainable agricultural practices that reduce reliance on traditional pesticides .
Material Science
a. Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows for the creation of new materials with tailored properties for specific applications such as coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings in the compound allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
Key structural variations among analogs include substitutions at position 3 of the triazolopyridazine ring and modifications to the thio-linked functional group. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
*Calculated based on structural analogy due to lack of direct evidence.
Key Observations:
- Substituent Effects : The phenyl group (target compound) increases molecular weight and lipophilicity compared to smaller alkyl groups (isopropyl, methyl). This may influence solubility and binding interactions in biological systems.
- Functional Group Impact : The methyl ester in the target compound likely reduces polarity and melting point compared to carboxylic acid analogs (e.g., –10). Esters are typically more lipophilic, enhancing membrane permeability .
Key Observations:
- Melting Points: The high melting point of (E)-4b (253–255°C) suggests strong intermolecular forces, possibly due to hydrogen bonding from the propenoic acid group. The target compound’s ester group may lower its melting point relative to acid derivatives.
- Biological Activity : Triazolopyridazine derivatives, including the target compound, have been investigated as binders to proteins like PEF(S), with substituents modulating affinity . The phenyl group may enhance π-π stacking in binding pockets compared to alkyl groups.
Biological Activity
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Synthesis
The compound features a triazolopyridazine core linked to a methyl thioacetate moiety, which contributes to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes to introduce the triazolopyridazine structure and the thiol group.
Synthesis Steps:
- Formation of Triazolopyridazine Core: The initial step involves the cyclization of hydrazine derivatives with pyridazine carboxylic acids.
- Introduction of Phenyl Group: This is achieved through electrophilic aromatic substitution using phenyl halides.
- Attachment of Thioacetate: The final step involves the reaction of the thiol with methyl acetate to form the thioester linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | P. aeruginosa | 16 µg/mL |
| Methyl Thioacetate Derivative | E. coli | 8 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, compounds featuring triazolopyridazine scaffolds have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM .
Table 2: Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MDA-MB-231 | 1 |
| Compound D | HepG2 | 5 |
The biological activity of this compound is believed to involve interaction with specific molecular targets such as kinases and other proteins involved in cell signaling pathways. The compound may modulate these targets leading to inhibition of cell proliferation and induction of apoptosis.
Case Studies
- Case Study on Antimicrobial Activity: A study evaluated the efficacy of various triazolopyridazine derivatives against E. coli and P. aeruginosa, demonstrating that modifications in the thiol group significantly enhanced antimicrobial potency .
- Case Study on Anticancer Properties: Another research focused on the apoptotic effects of triazolopyridazine derivatives on breast cancer cells showed that these compounds could activate caspase pathways leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
